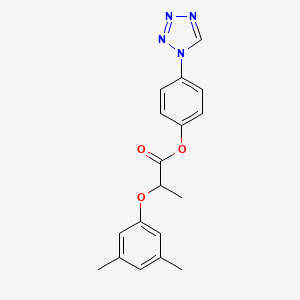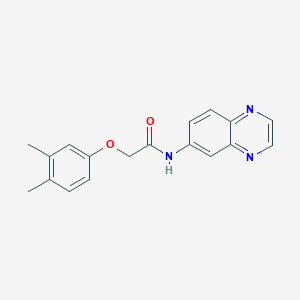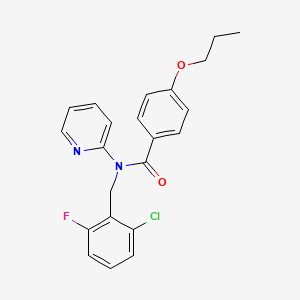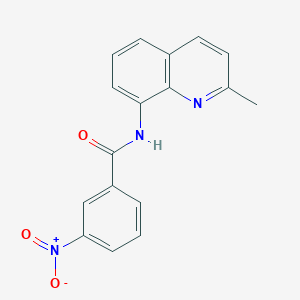![molecular formula C25H28ClN3O2 B11329401 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)propanamide](/img/structure/B11329401.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-クロロ-3,5-ジメチルフェノキシ)-N-[4-(ジメチルアミノ)ベンジル]-N-(ピリジン-2-イル)プロパンアミドは、複雑な分子構造を持つ合成有機化合物です。この化合物は、塩素化フェノキシ基、ジメチルアミノベンジル基、およびピリジニルプロパンアミド部分を特徴としています。
2. 製法
合成経路と反応条件
2-(4-クロロ-3,5-ジメチルフェノキシ)-N-[4-(ジメチルアミノ)ベンジル]-N-(ピリジン-2-イル)プロパンアミドの合成は、通常、複数のステップで進行します。
フェノキシ中間体の生成: 最初のステップでは、3,5-ジメチルフェノールを塩素化して、4-クロロ-3,5-ジメチルフェノールを生成します。これは、チオニルクロリドまたは五塩化リンなどの塩素化剤を使用して達成されます。
ベンジルアミンとのカップリング: 塩素化フェノールは、次に、水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下、4-(ジメチルアミノ)ベンジルアミンと反応させて、中間体である2-(4-クロロ-3,5-ジメチルフェノキシ)-N-(4-(ジメチルアミノ)ベンジル)アミンを生成します。
アミド化反応: 最後のステップでは、中間体を、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤の存在下、2-ブロモピリジン-3-カルボン酸と反応させて、目的のプロパンアミド化合物を生成します。
工業生産方法
この化合物の工業生産は、収率と純度を向上させるために、上記の合成経路を最適化する可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、および高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれます。
3. 化学反応の分析
反応の種類
2-(4-クロロ-3,5-ジメチルフェノキシ)-N-[4-(ジメチルアミノ)ベンジル]-N-(ピリジン-2-イル)プロパンアミドは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化され、対応する酸化生成物を生成します。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、還元された誘導体を生成します。
置換: この化合物は、特に塩素化フェノキシ基で、アミンまたはチオールなどの求核剤を使用して、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: トリエチルアミンなどの塩基の存在下でのアミンなどの求核剤。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換フェノキシ誘導体の生成。
4. 科学研究への応用
2-(4-クロロ-3,5-ジメチルフェノキシ)-N-[4-(ジメチルアミノ)ベンジル]-N-(ピリジン-2-イル)プロパンアミドは、いくつかの科学研究への応用があります。
医薬品化学: 特にがんや神経疾患の治療における治療薬としての可能性について研究されています。
材料科学: この化合物は、ポリマーやナノマテリアルを含む高度な材料の開発における使用について検討されています。
生物学的調査: 酵素相互作用と細胞経路を研究するための生化学的アッセイにおけるプローブとして使用されています。
工業用途: この化合物は、特殊化学品の合成に使用され、医薬品の製造における中間体として使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3,5-dimethylphenol to form 4-chloro-3,5-dimethylphenol. This is achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling with Benzylamine: The chlorinated phenol is then reacted with 4-(dimethylamino)benzylamine in the presence of a base like sodium hydride or potassium carbonate to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-(dimethylamino)benzyl)amine.
Amidation Reaction: The final step involves the reaction of the intermediate with 2-bromopyridine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
2-(4-クロロ-3,5-ジメチルフェノキシ)-N-[4-(ジメチルアミノ)ベンジル]-N-(ピリジン-2-イル)プロパンアミドの作用機序は、特定の分子標的との相互作用を含みます。
分子標的: この化合物は、細胞シグナル伝達経路に関与する酵素や受容体を標的としています。
関与する経路: 細胞増殖、アポトーシス、神経伝達の関連する経路を調節し、潜在的な治療効果をもたらします。
6. 類似の化合物との比較
類似の化合物
- 2-(4-クロロ-3,5-ジメチルフェノキシ)-N-(ピリジン-2-イル)アセトアミド
- 2-(4-クロロ-3,5-ジメチルフェノキシ)-N-(4-メチルベンジル)-N-(ピリジン-2-イル)プロパンアミド
- 2-(4-クロロ-3,5-ジメチルフェノキシ)-N-(4-アミノベンジル)-N-(ピリジン-2-イル)プロパンアミド
独自性
2-(4-クロロ-3,5-ジメチルフェノキシ)-N-[4-(ジメチルアミノ)ベンジル]-N-(ピリジン-2-イル)プロパンアミドは、その官能基の特定の組み合わせにより、独特の化学反応性と生物活性を示します。そのジメチルアミノベンジル基は、生物学的標的との相互作用を高め、医薬品や生化学研究にとって価値のある化合物となっています。
類似化合物との比較
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)propanamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-aminobenzyl)-N-(pyridin-2-yl)propanamide
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylamino benzyl group enhances its interaction with biological targets, making it a valuable compound for medicinal and biochemical research.
特性
分子式 |
C25H28ClN3O2 |
|---|---|
分子量 |
438.0 g/mol |
IUPAC名 |
2-(4-chloro-3,5-dimethylphenoxy)-N-[[4-(dimethylamino)phenyl]methyl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C25H28ClN3O2/c1-17-14-22(15-18(2)24(17)26)31-19(3)25(30)29(23-8-6-7-13-27-23)16-20-9-11-21(12-10-20)28(4)5/h6-15,19H,16H2,1-5H3 |
InChIキー |
JRUVXOVXTZRWLZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2=CC=C(C=C2)N(C)C)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11329333.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11329340.png)
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide](/img/structure/B11329343.png)


![5-(4-butanoylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11329356.png)

![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11329364.png)
![7-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11329368.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-ethoxybenzamide](/img/structure/B11329369.png)
![N-(3-methylbutyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11329376.png)
![3-chloro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11329381.png)
